molecular formula C13H18N2O2 B13708905 1-(2-Ethyl-6-nitrophenyl)piperidine

1-(2-Ethyl-6-nitrophenyl)piperidine

Katalognummer: B13708905
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: BHDJLGWVBWYJSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-6-nitrophenyl)piperidine typically involves the reaction of 2-ethyl-6-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization to form the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethyl-6-nitrophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted piperidine compounds. These products can have diverse applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

1-(2-Ethyl-6-nitrophenyl)piperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Ethyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(2-Ethyl-6-nitrophenyl)piperidine include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ethyl and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

1-(2-ethyl-6-nitrophenyl)piperidine

InChI

InChI=1S/C13H18N2O2/c1-2-11-7-6-8-12(15(16)17)13(11)14-9-4-3-5-10-14/h6-8H,2-5,9-10H2,1H3

InChI-Schlüssel

BHDJLGWVBWYJSZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.